molecular formula C7H16ClNO2 B1390101 [(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride CAS No. 1217643-22-5

[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride

Cat. No. B1390101
M. Wt: 181.66 g/mol
InChI Key: VRZVWTOOLVVKLW-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride” is a biochemical compound with the molecular formula C7H15NO2•HCl and a molecular weight of 181.66 . It is available for purchase from various biochemical suppliers .


Molecular Structure Analysis

The molecular structure of “[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride” is represented by the molecular formula C7H15NO2•HCl . More detailed structural information, such as 2D and 3D conformers, can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride” include a molecular weight of 153.61 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . It also has a topological polar surface area of 43.7 Ų and a complexity of 76.5 .

Future Directions

The future directions for “[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride” are not specified in the web search results .

properties

IUPAC Name

[(3S,4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(5-10)4-8-2-6(7)3-9;/h6,8-10H,2-5H2,1H3;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZVWTOOLVVKLW-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CNC[C@H]1CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride
Reactant of Route 2
[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride
Reactant of Route 3
[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride
Reactant of Route 4
[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride
Reactant of Route 5
[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride
Reactant of Route 6
[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.